2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
Description
Chemical Identity: This compound (CAS: 692287-47-1) is a dihydropyrimidinone derivative with the molecular formula C₁₈H₁₁Cl₂F₃N₂OS and a molar mass of 431.26 g/mol . Key structural features include:
- A 3,4-dichlorophenylmethylsulfanyl group at position 2.
- A phenyl substituent at position 3.
- A trifluoromethyl group at position 4.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2OS/c19-13-7-6-11(8-14(13)20)10-27-17-24-15(18(21,22)23)9-16(26)25(17)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHYCJHBUBBUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
- Aldehyde : Benzaldehyde introduces the 3-phenyl group.
- β-Ketoester : Ethyl 4,4,4-trifluoroacetoacetate provides the 6-trifluoromethyl moiety.
- Thiourea : Introduces the 2-thione group, critical for subsequent functionalization.
The reaction is catalyzed by FeCl₃·6H₂O/TMSBr (bromotrimethylsilane) under microwave irradiation (90°C, 30 W, 2 h), achieving yields of 82–98%. Solvent choice (acetonitrile or ethanol) and acid catalysts (e.g., HCl, p-TsOH) are pivotal for regioselectivity.
Mechanistic Insight :
- Acid-catalyzed formation of an N-acyliminium intermediate from benzaldehyde and ethyl trifluoroacetoacetate.
- Nucleophilic attack by thiourea, followed by cyclodehydration to yield 3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one-2-thione.
Post-Condensation Functionalization at the 2-Position
The 2-thione group is alkylated to introduce the [(3,4-dichlorophenyl)methyl]sulfanyl moiety. This step requires selective sulfur alkylation under controlled conditions.
Thione Alkylation Protocol
- Alkylating Agent : (3,4-Dichlorophenyl)methyl bromide.
- Base : K₂CO₃ or NaH in DMF/THF.
- Conditions : 60–80°C, 4–6 h under nitrogen.
Procedure :
- Dissolve 3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one-2-thione (1 equiv) in anhydrous DMF.
- Add K₂CO₃ (2 equiv) and (3,4-dichlorophenyl)methyl bromide (1.2 equiv).
- Heat at 70°C until completion (TLC monitoring).
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : 65–78%, depending on solvent and base.
Alternative Route: Chlorination Follow by Thiol Substitution
For substrates resistant to direct alkylation, a two-step halogenation-substitution sequence is employed.
Chlorination of 2-Thione Group
- Reagent : Phosphorus oxychloride (POCl₃).
- Conditions : Microwave irradiation (110°C, 175 W, 10–12 min).
Intermediate : 2-Chloro-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one.
Nucleophilic Substitution with Thiol
Yield : 70–85%, with minimal byproducts.
Optimization and Catalytic Innovations
Recent advancements in catalysis and energy-efficient methods enhance synthetic efficiency:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, FeCl₃·6H₂O/TMSBr-catalyzed Biginelli reactions achieve 95% yield in 2 h versus 8 h conventionally.
Solvent Effects
- Polar aprotic solvents (e.g., CH₃CN) improve dielectric constant, accelerating cyclocondensation.
- Solvent-free conditions under microwave irradiation yield 89–92% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, DMF, 70°C | 65–78 | 6 | One-pot, minimal steps |
| Chlorination-Substitution | POCl₃, microwave, then thiol | 70–85 | 8 | High regioselectivity |
| Microwave Biginelli | FeCl₃·6H₂O/TMSBr, CH₃CN, 90°C | 82–98 | 2 | Rapid, high yield |
Challenges and Limitations
- Steric Hindrance : Bulky (3,4-dichlorophenyl)methyl group may reduce alkylation efficiency.
- Thiol Stability : (3,4-Dichlorophenyl)methanethiol requires anhydrous conditions to prevent oxidation.
- Byproduct Formation : Over-alkylation or dimerization observed at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key distinctions:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl and chlorine groups in the target compound enhance electrophilicity and metabolic stability compared to the methoxy and hydroxy groups in 1240526-41-3, which may increase solubility but reduce resistance to oxidation .
- The sulfanyl group in both compounds (positions 2 or 2/5) can act as a nucleophile, but the steric bulk of the 3,4-dichlorophenylmethyl group in the target compound may hinder reactivity compared to simpler thiols .
Bioactivity Implications :
- The trifluoromethyl group in the target compound is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, a feature absent in hydroxy-substituted analogs like 1240526-41-3 .
- The 3,4-dichlorophenyl moiety may confer selectivity toward targets sensitive to halogen bonding (e.g., kinase inhibitors), whereas methoxy or ethoxy groups (as in 89595-66-4) are more common in substrates requiring π-π stacking .
Physicochemical Properties: The target compound’s predicted pKa (-2.21) suggests it is more acidic than hydroxy-containing analogs (pKa ~8–10 for phenolic -OH), impacting ionization state under physiological conditions . The higher molar mass (431.26 g/mol) compared to 1240526-41-3 (~300 g/mol) may affect permeability across biological membranes .
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Dihydropyrimidinone Core : The initial step often utilizes a condensation reaction between an aldehyde and a urea derivative.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the trifluoromethyl and sulfanyl groups through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of dihydropyrimidinones showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Effects
Several studies have highlighted the anticancer potential of dihydropyrimidinones. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms including:
- Inhibition of Cell Proliferation : Compounds were found to significantly reduce cell viability in vitro.
- Induction of Apoptosis : Mechanistic studies revealed that these compounds can activate caspases and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways:
- A2B Adenosine Receptor Antagonism : Research has identified that certain dihydropyrimidinones can act as antagonists at A2B adenosine receptors, which are implicated in inflammatory responses and cancer progression .
The biological activity of this compound can be attributed to its structural features allowing it to interact with multiple biological targets:
- Receptor Binding : The compound's structure facilitates binding to adenosine receptors, leading to altered signaling pathways associated with inflammation and tumor growth.
- Enzyme Interaction : It may inhibit enzymes involved in nucleotide metabolism, contributing to its anticancer effects.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution at the pyrimidinone core and sulfanyl group introduction. Key steps include:
- Sulfanyl group coupling : Use [(3,4-dichlorophenyl)methyl]thiol with activated intermediates (e.g., halogenated pyrimidinones) under Pd-catalyzed cross-coupling (e.g., tetrakis(triphenylphosphine)palladium(0)) in 1,4-dioxane/water at 100°C .
- Trifluoromethyl group incorporation : Employ trifluoromethylation reagents like Togni’s reagent or Cu-mediated methods to ensure regioselectivity.
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiol), pH control (ammonium hydroxide, pH 10), and solvent purity .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate the compound (>95% purity).
- Spectroscopic analysis : Confirm the structure via /-NMR (e.g., trifluoromethyl signal at ~110–120 ppm in -NMR) and HRMS (exact mass ± 3 ppm tolerance) .
- Crystallography : Attempt single-crystal X-ray diffraction if crystallizable derivatives are synthesized .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to controls like doxorubicin .
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Dose-response curves : Perform triplicate experiments with statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How does the compound’s activity compare to structurally related dihydropyrimidinones, and what substituent effects dominate SAR?
- Methodological Answer :
- SAR comparison : Design analogs with variations in substituents (Table 1) and test in parallel assays.
| Substituent Position | Modification | Observed Impact | Reference |
|---|---|---|---|
| 2-Sulfanyl | Replacement with methyl | Reduced antimicrobial activity | |
| 3-Phenyl | Substitution with pyridyl | Enhanced antitumor potency | |
| 6-Trifluoromethyl | Replacement with methyl | Lower metabolic stability |
- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett constants) with bioactivity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
- Orthogonal assays : Validate activity via alternative methods (e.g., apoptosis flow cytometry vs. MTT) .
Q. How can the compound’s environmental fate and ecotoxicological risks be assessed?
- Methodological Answer :
- Environmental persistence : Use OECD 307 guidelines to study hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (activated sludge) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC) and algae (72h growth inhibition) under OECD 202/201 guidelines .
- Bioaccumulation : Calculate logP (e.g., XLogP3 ~3.5) and measure BCF (bioconcentration factor) in fish models .
Methodological Considerations for Experimental Design
Q. What statistical models are suitable for analyzing dose-response relationships in high-throughput screening?
- Answer :
- Four-parameter logistic (4PL) model : Fit sigmoidal curves to calculate IC, Hill slope, and efficacy (R > 0.95) .
- Bootstrap resampling : Estimate confidence intervals for IC values (n ≥ 3 replicates) .
Q. How can in silico tools predict metabolic stability and toxicity early in development?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
